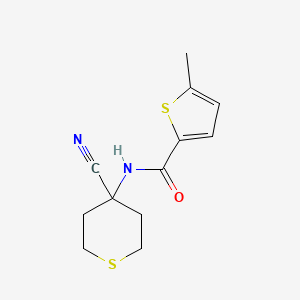![molecular formula C24H17BrO5 B2718352 Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610762-84-0](/img/no-structure.png)
Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate is a compound that has been extensively studied in the field of scientific research due to its potential therapeutic properties. This compound is a derivative of chromen-4-one, which is a naturally occurring compound found in various plants. The synthesis method of this compound involves the reaction of 4-bromocoumarin with benzyl 2-hydroxyacetate in the presence of a base.
科学的研究の応用
Synthesis and Molecular Docking Studies
A series of biphenyl ester derivatives, including compounds similar in structure to Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate, were synthesized for their potential as tyrosinase inhibitors. These compounds were analyzed through crystallographic and spectral analysis, with several exhibiting significant anti-tyrosinase activities comparable to the standard inhibitor kojic acid. Molecular docking studies further confirmed the inhibitory effects, revealing primary and secondary binding sites crucial for their activity (Kwong et al., 2017).
Advanced Synthesis Techniques
Research into the synthesis of complex molecular structures has led to the development of efficient methods for coupling reactions, such as the Suzuki–Miyaura coupling. This has been applied for the selective synthesis of benzyl biphenyls, where compounds like this compound could be synthesized under mild conditions, showing the versatility of these methods in creating pharmacologically relevant molecules (Ohsumi & Nishiwaki, 2017).
Photoluminescence and Metal-Organic Frameworks
A new carboxylic acid ligand was designed for constructing novel metal-organic framework materials, showcasing the potential for compounds like this compound to contribute to the development of materials with unique properties, such as photoluminescence. This highlights the broader applicability of such compounds beyond biological activities, extending to materials science and engineering (Lv et al., 2015).
Catalytic Applications and Mechanistic Insights
The catalytic properties of palladium complexes were explored in the carbonylation of benzyl alcohol and its analogs, including those structurally related to this compound. This research provides insights into the mechanistic aspects of catalysis and highlights the potential for these compounds in synthetic organic chemistry, offering pathways to synthesize complex molecules efficiently (Lin & Yamamoto, 1998).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate involves the reaction of 4-bromophenyl-2-hydroxybenzoate with benzyl 2-bromoacetate in the presence of a base to form the intermediate benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate.", "Starting Materials": [ "4-bromophenyl-2-hydroxybenzoate", "benzyl 2-bromoacetate", "base" ], "Reaction": [ "Step 1: Dissolve 4-bromophenyl-2-hydroxybenzoate and benzyl 2-bromoacetate in a suitable solvent.", "Step 2: Add a base such as potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography to obtain Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate." ] } | |
CAS番号 |
610762-84-0 |
分子式 |
C24H17BrO5 |
分子量 |
465.299 |
IUPAC名 |
benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2 |
InChIキー |
POXHVAKVMLDWLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)
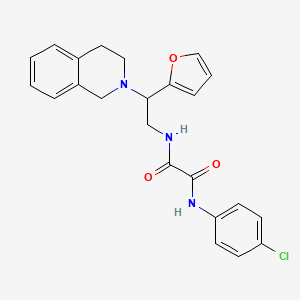
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)
![3-methyl-1-phenyl-N-(p-tolylcarbamothioyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2718275.png)
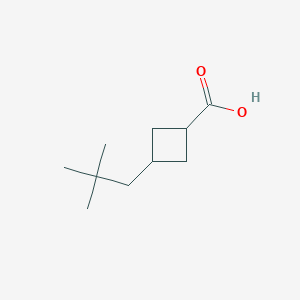
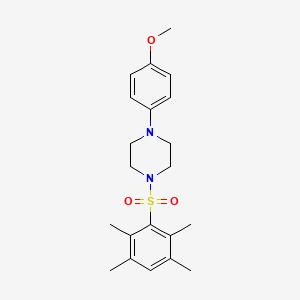
![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)
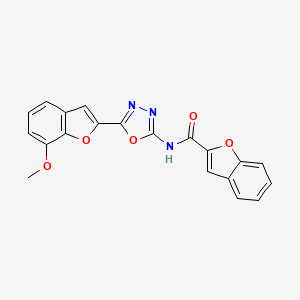

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)
![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)
